molecular formula C6H5N3O2 B026103 Imidazo[1,2-a]pyrimidine-5,7-diol CAS No. 51647-90-6

Imidazo[1,2-a]pyrimidine-5,7-diol

Cat. No. B026103
CAS RN: 51647-90-6
M. Wt: 151.12 g/mol
InChI Key: BELWUABPSOOYPK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained attention in synthetic chemistry due to its versatile applications in medicinal chemistry. It is known for its broad range of biological activities and is a key scaffold in various chemosynthetic methodologies.

Synthesis Analysis

  • Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine has been developed for efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines (Li et al., 2003).
  • Cu-catalyzed aerobic oxidative conditions have been used for the efficient synthesis of 3-formyl imidazo[1,2-a]pyrimidines using ethyl tertiary amines as carbon sources (Rao et al., 2017).

Molecular Structure Analysis

  • The structure of imidazo[1,2-a]pyrimidine derivatives has been modified to reduce metabolism mediated by aldehyde oxidase, indicating their complex molecular interactions (Linton et al., 2011).

Chemical Reactions and Properties

  • Imidazo[1,2-a]pyrimidines undergo various chemical reactions including multicomponent reactions, condensation reactions, and intramolecular cyclizations (Goel et al., 2015).

Physical Properties Analysis

  • The research does not provide specific details on the physical properties of Imidazo[1,2-a]pyrimidine-5,7-diol. However, the general physical properties of imidazo[1,2-a]pyrimidines can be inferred from their molecular structure and synthesis methods.

Chemical Properties Analysis

  • Imidazo[1,2-a]pyrimidines are known for their potent antimicrobial activity against a variety of microorganisms, as evidenced by various substituted derivatives (Revankar et al., 1975).

Scientific Research Applications

  • Anti-Inflammatory Drugs

    • Field : Pharmacology
    • Application : Pyrimidines, including imidazo pyrimidines, are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
    • Methods : The synthesis of these compounds involves various methods, and their anti-inflammatory effects are usually tested in vitro or in vivo .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Methods : These compounds are synthesized and then tested against various strains of TB .
    • Results : The results have been promising, with some compounds showing significant activity against MDR-TB and XDR-TB .
  • Corrosion Inhibitors

    • Field : Materials Science
    • Application : Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
    • Methods : These compounds are applied to the surface of the metal to prevent corrosion .
    • Results : The results have shown that these compounds can effectively protect steel from corrosion .
  • Synthetic Chemistry

    • Field : Synthetic Chemistry
    • Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
    • Methods : The synthesis of these compounds involves various methods .
    • Results : This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
  • Anticancer Activity

    • Field : Pharmacology
    • Application : Imidazo[1,2-a]pyrimidine derivatives are linked to the pharmacological activity of related drugs . They are found in anticancer activity medicines .
    • Methods : These compounds are synthesized and then tested for their anticancer activity .
    • Results : The results have shown that these compounds can have significant anticancer activity .
  • Anxiolytic Drugs

    • Field : Pharmacology
    • Application : Imidazo[1,2-a]pyrimidine derivatives are also found in anxiolytic drugs .
    • Methods : These compounds are synthesized and then tested for their anxiolytic activity .
    • Results : The results have shown that these compounds can have significant anxiolytic activity .
  • Antibacterial and Antiviral Drugs

    • Field : Pharmacology
    • Application : Imidazo pyrimidine and its derivatives are commonly used as antibacterial and antiviral drugs .
    • Methods : These compounds are synthesized and then tested for their antibacterial and antiviral activities .
    • Results : The results have shown that these compounds can have significant antibacterial and antiviral activities .
  • Anti-Inflammatory Activity Pharmaceuticals

    • Field : Pharmacology
    • Application : Imidazo[1,2-a]pyrimidine derivatives are found in anti-inflammatory activity pharmaceuticals .
    • Methods : These compounds are synthesized and then tested for their anti-inflammatory activities .
    • Results : The results have shown that these compounds can have significant anti-inflammatory activities .

Safety And Hazards

The safety information for Imidazo[1,2-a]pyrimidine-5,7-diol indicates that it should be stored in a sealed, dry place at room temperature . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for research on Imidazo[1,2-a]pyrimidine-5,7-diol and similar compounds could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrimidine core . This would aim to improve the ecological impact of the classical schemes .

properties

IUPAC Name

5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-3,11H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELWUABPSOOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=O)NC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541536
Record name 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine-5,7-diol

CAS RN

51647-90-6
Record name 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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